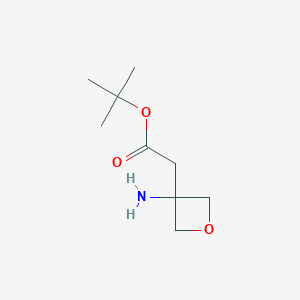

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

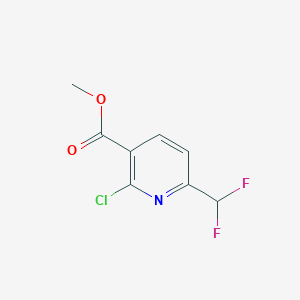

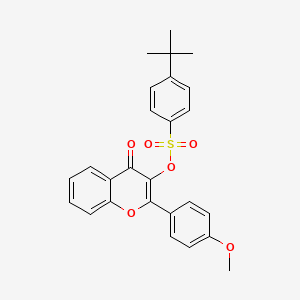

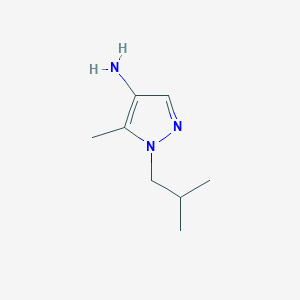

“Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1801292-60-3 . It has a molecular weight of 270.76 . The IUPAC name for this compound is methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is 1S/C13H18N2O2.ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is a solid at room temperature . It is shipped at room temperature and is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

Research demonstrates the utility of derivatives of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride in asymmetric synthesis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, closely related to Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride, have been obtained through asymmetric cycloadditions, serving as organocatalysts for Michael additions and aldol reactions. This highlights the compound's potential in modulating asymmetric chemo-selective synthesis, presenting a method to achieve desired enantioselectivity in the production of complex organic molecules (Ruiz-Olalla et al., 2015).

Synthesis of Vicinal Diamine Derivatives

Conjugate addition reactions involving derivatives of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride have been employed to yield vicinal diamine derivatives. These derivatives are crucial in the asymmetric synthesis of bioactive compounds, including peptidomimetics and renin-inhibitory statin analogs, showcasing the compound's versatility in medicinal chemistry applications (Yoon et al., 2010).

Heterocycles Construction

The compound serves as a precursor in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, highlighting a method for constructing functionalized heterocycles. Such heterocycles are essential in drug discovery, demonstrating the compound's application in developing therapeutics (Grošelj et al., 2013).

Enantioselective Oxidation

Chiral Mn-aminopyridine complexes, derived from structures similar to Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride, have been shown to catalyze the enantioselective oxidation of arylalkanes. This application underscores the compound's role in the synthesis of optically active alcohols and ketones, crucial in the pharmaceutical industry (Talsi et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCOZMXJFAKPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1N)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

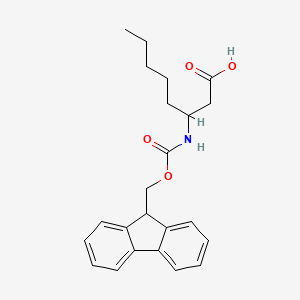

![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)